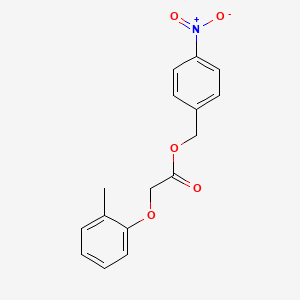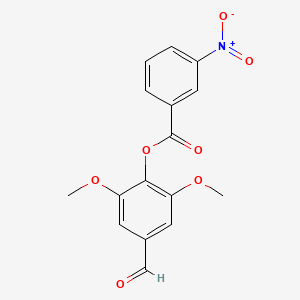
N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine is a complex organic compound that features a naphthalene ring, a benzimidazole ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine typically involves the reduction of secondary amides to amines. One common method uses triflic anhydride for amide activation and sodium borohydride (NaBH4) for reduction . The reaction is carried out under mild conditions, ranging from 0°C to room temperature, and displays good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reduction techniques, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring.
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting and imaging purposes.
Medicine: Explored for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes like β-1,3-glucanase and ABC transporters, inhibiting their activity through van der Waals forces and hydrogen bonding . This interaction disrupts cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine is unique due to its combination of a naphthalene ring, a benzimidazole ring, and an isopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-15(2)24-20-13-6-5-12-19(20)23-21(24)22-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-13,15H,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVMQUNMCUCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![methyl 4-[(Z)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]benzoate](/img/structure/B5869085.png)
![2-(2-CHLOROPHENYL)-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B5869087.png)


![3-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOLE](/img/structure/B5869127.png)
![[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL](1-PYRROLIDINYL)METHANONE](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B5869151.png)

